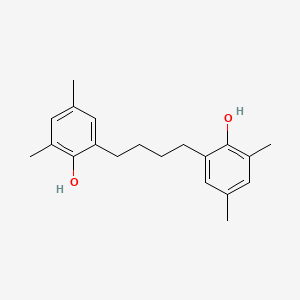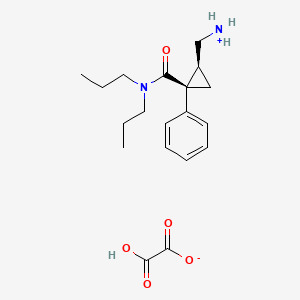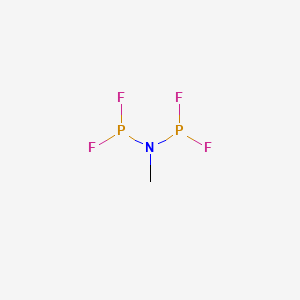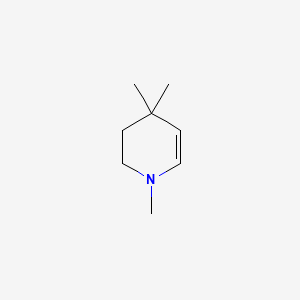
2,4-Xylenol, 6,6'-butylidenebis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Xylenol, 6,6’-butylidenebis-: is a chemical compound with the molecular formula C20H26O2 . It is known for its unique structure, which includes two xylenol groups connected by a butylidene bridge. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Xylenol, 6,6’-butylidenebis- typically involves the reaction of 2,4-xylenol with butyraldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the butylidene bridge between the two xylenol units .
Industrial Production Methods: In industrial settings, the production of 2,4-Xylenol, 6,6’-butylidenebis- is carried out in large-scale reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly, catalysts and solvents are used to facilitate the reaction and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Xylenol, 6,6’-butylidenebis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated and nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 2,4-Xylenol, 6,6’-butylidenebis- is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the production of polymers and resins .
Biology: In biological research, the compound is used to study enzyme interactions and metabolic pathways. Its unique structure allows it to act as a model compound in various biochemical studies .
Medicine: Its ability to undergo various chemical reactions makes it a valuable tool in drug discovery .
Industry: In industrial applications, 2,4-Xylenol, 6,6’-butylidenebis- is used in the production of specialty chemicals, coatings, and adhesives. Its chemical stability and reactivity make it suitable for various industrial processes .
Mecanismo De Acción
The mechanism of action of 2,4-Xylenol, 6,6’-butylidenebis- involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic rings and hydroxyl groups allow it to form hydrogen bonds and π-π interactions with target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biochemical effects .
Comparación Con Compuestos Similares
2,4-Xylenol: A simpler compound with similar aromatic properties but lacking the butylidene bridge.
Bisphenol A: Another compound with two aromatic rings connected by a bridge, but with different substituents and properties.
4,4’-Methylenebis(2,6-xylenol): A compound with a methylene bridge instead of a butylidene bridge.
Uniqueness: 2,4-Xylenol, 6,6’-butylidenebis- is unique due to its butylidene bridge, which imparts distinct chemical and physical properties. This structural feature allows it to participate in specific reactions and interactions that are not possible with similar compounds .
Propiedades
Número CAS |
3772-23-4 |
|---|---|
Fórmula molecular |
C20H26O2 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
2-[4-(2-hydroxy-3,5-dimethylphenyl)butyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C20H26O2/c1-13-9-15(3)19(21)17(11-13)7-5-6-8-18-12-14(2)10-16(4)20(18)22/h9-12,21-22H,5-8H2,1-4H3 |
Clave InChI |
WIDWYXNFFSBCFM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)CCCCC2=CC(=CC(=C2O)C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-[2-[2-[Bis[2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]ethyl]amino]ethoxy]propoxy]propoxy]propan-1-ol](/img/structure/B13738614.png)




![1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid, 7-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-6-nitro-4-oxo-](/img/structure/B13738627.png)



![benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate](/img/structure/B13738656.png)

![aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone](/img/structure/B13738672.png)

